molecular formula C16H13Cl2N3O2S2 B6101667 2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B6101667
M. Wt: 414.3 g/mol
InChI Key: UAGSRONGAWVUII-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S2/c1-2-11(23-12-8-9(17)5-6-10(12)18)14(22)19-16-21-20-15(25-16)13-4-3-7-24-13/h3-8,11H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSRONGAWVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=CS2)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding thiadiazole derivative.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction between 2,5-dichlorophenol and an appropriate halogenated precursor.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the dichlorophenoxy compound using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired butanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amine derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives

    Reduction: Amine derivatives

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and dichlorophenoxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
  • 2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide

Uniqueness

2-(2,5-dichlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern on the phenoxy and thiadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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